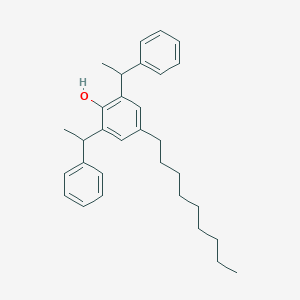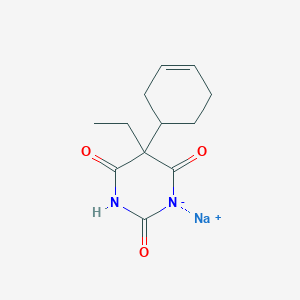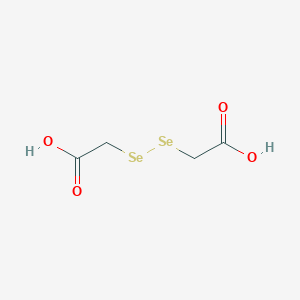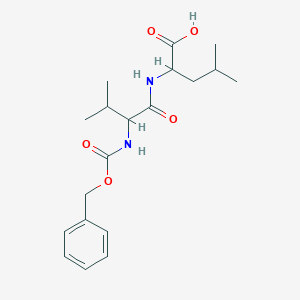
N,N-dimethylhexadecan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethylhexadecan-2-amine can be synthesized through the reaction of hexadecylamine with formaldehyde and formic acid. The reaction typically involves heating the mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hexadecylamine is reacted with formaldehyde and formic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylhexadecan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N,N-dimethylhexadecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Employed as an antistatic agent, emulsifier, and corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethylhexadecan-2-amine involves its interaction with molecular targets such as cell membranes and proteins. As a surfactant, it can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. In biological systems, it can modulate signaling pathways and affect cellular processes .
Comparación Con Compuestos Similares
N,N-dimethylhexadecan-2-amine can be compared with other similar compounds such as:
Hexadecylamine: A primary amine with similar applications but lacks the additional methyl groups.
Dimethyloctadecylamine: An amine with a longer carbon chain, providing different surfactant properties.
Dimethyldodecylamine: An amine with a shorter carbon chain, resulting in different solubility and emulsifying properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
Propiedades
Número CAS |
16058-51-8 |
|---|---|
Fórmula molecular |
C18H39N |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
Clave InChI |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
SMILES canónico |
CCCCCCCCCCCCCCC(C)N(C)C |
Key on ui other cas no. |
16058-51-8 |
Sinónimos |
N,N,1-Trimethyl-1-pentadecanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)


![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)





